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2-Methyl-2-adamantyl methacrylate - 177080-67-0

2-Methyl-2-adamantyl methacrylate

Catalog Number: EVT-339685
CAS Number: 177080-67-0
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
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Product Introduction

Description

2-Methyl-2-adamantyl methacrylate (MAdMA) is a crucial monomer in the development of photoresist materials for lithographic processes, particularly in the semiconductor industry. [, , , , , , , , , , ]. Its popularity stems from its high transparency in the deep ultraviolet (DUV) region, excellent etch resistance, and the ability to contribute to desirable physical properties of resist materials [, , , , , ]. MAdMA belongs to the class of alicyclic methacrylate monomers and is often copolymerized with other monomers to achieve specific performance characteristics in photoresist formulations [, , , , , ].

Future Directions
  • New Monomer Design: Further research on MAdMA derivatives with tailored properties, such as higher refractive indices for EUV lithography, is a promising avenue for developing next-generation resist materials [].
  • Advanced Polymer Architectures: Exploring novel polymerization techniques to synthesize well-defined MAdMA-containing polymers with complex architectures, such as block copolymers and star polymers, could lead to improved resist performance characteristics [, , , , , ].

References1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11.

2-Ethyl-2-adamantyl Methacrylate (EAdMA)

  • Relevance: EAdMA is relevant to 2-methyl-2-adamantyl methacrylate due to their structural similarities and shared application in photoresist materials. Research suggests that the chemical composition distribution within copolymers containing EAdMA can significantly impact their lithographic performance. []

8- and 9-(4-Oxatricyclo[5.2.1.02,6]decane-3-one) acrylate (OTDA)

  • Compound Description: OTDA is an acrylate monomer containing a lactone ring, commonly used in combination with other monomers like EAdMA to synthesize photoresist copolymers for lithography. []
  • Relevance: OTDA, when copolymerized with 2-ethyl-2-adamantyl methacrylate, is used in the development of photoresist materials for lithography. [] The study highlighted the impact of the polymerization conditions on the chemical composition distribution of copolymers containing both OTDA and EAdMA, ultimately influencing their lithographic properties. [] This research underscores the importance of monomer selection and controlled polymerization techniques in achieving desired resist performance.

Perfluoroalkyl Methacrylate (Zonyl ® )

  • Compound Description: Perfluoroalkyl methacrylate, commercially known as Zonyl®, is a fluorinated methacrylate monomer. It is often incorporated into polymers to enhance their hydrophobicity and surface properties. []
  • Relevance: Zonyl ®, when copolymerized with 2-methyl-2-adamantyl methacrylate, forms block copolymers that have shown potential as resist modifiers in immersion lithography due to their enhanced hydrophobicity. []

α-Hydroxy-γ-butyrolactone Methacrylate (GBLMA)

  • Compound Description: α-Hydroxy-γ-butyrolactone methacrylate is a methacrylate monomer with a lactone ring. It is known for its use in photoresist formulations due to its polarity change upon exposure to light. [, , , ]
  • Relevance: GBLMA is often terpolymerized with 2-methyl-2-adamantyl methacrylate and other monomers, such as 1-hydroxy-3-adamantyl methacrylate, to create photoresists with tailored properties for 193 nm lithography applications. [, , , ]

1-Hydroxy-3-adamantyl Methacrylate (HAdMA)

  • Compound Description: 1-Hydroxy-3-adamantyl methacrylate is an alicyclic methacrylate monomer containing a hydroxyl group. It is often used in photoresist formulations to modify properties such as polarity and dissolution behavior. [, , ]
  • Relevance: HAdMA, alongside 2-methyl-2-adamantyl methacrylate, serves as a key component in terpolymer systems for ArF photoresist applications. The incorporation of HAdMA influences the dissolution rate and solubility parameters of the resulting terpolymers, directly affecting their performance in lithographic processes. [, , ]

Tetrahydro-4-methyl-2-oxo-2H-pyran-4-yl Methacrylate

  • Compound Description: Tetrahydro-4-methyl-2-oxo-2H-pyran-4-yl methacrylate, also known as mevalonic lactone methacrylate (MLMA), is a methacrylate monomer containing a cyclic lactone group. It is commonly employed in photoresist compositions for 193 nm lithography due to its ability to undergo acid-catalyzed deprotection, enabling high-contrast patterning. [, ]
  • Relevance: This compound is often copolymerized with 2-methyl-2-adamantyl methacrylate to formulate photoresist materials for 193 nm lithography. [, ] The incorporation of this monomer imparts high sensitivity to the resist, allowing for precise pattern formation. [, ]

Methacrylisobutyl-POSS

  • Compound Description: Methacrylisobutyl-POSS is a methacrylate monomer modified with a polyhedral oligomeric silsesquioxane (POSS) cage. POSS cages are inorganic-organic hybrid materials known for their ability to enhance the mechanical, thermal, and etch resistance of polymers. []
  • Relevance: This compound, when copolymerized with 2-methyl-2-adamantyl methacrylate, results in nanocomposite materials suitable for next-generation nanolithography, particularly in EUV resists. [] The combination of POSS and 2-methyl-2-adamantyl groups improves the dry-etch resistance of the resulting resist material, a crucial property for high-resolution patterning. []

t-Butylnorbonene Carboxylate (BNC)

  • Compound Description: t-Butylnorbonene carboxylate (BNC) is a cycloolefin monomer often used in combination with maleic anhydride and methacrylates to create hybrid copolymers for 193 nm resist compositions. []
  • Relevance: BNC, in conjunction with 2-methyl-2-adamantyl methacrylate, contributes to the development of advanced resist materials for 193 nm lithography. []

Hydroxyethylnorbornene Carboxylate (HNC)

  • Compound Description: Hydroxyethylnorbornene carboxylate (HNC) is a cycloolefin monomer utilized alongside maleic anhydride and methacrylates in the synthesis of hybrid copolymers for 193 nm resist applications. []
  • Relevance: HNC, when incorporated into copolymers containing 2-methyl-2-adamantyl methacrylate, is investigated for its potential in enhancing the performance of 193 nm resist materials. []

Norbornene Carboxylic Acid (NC)

  • Compound Description: Norbornene carboxylic acid (NC) is a cycloolefin monomer employed in conjunction with maleic anhydride and methacrylates to create hybrid copolymers for 193 nm resist formulations. []
  • Relevance: NC, together with 2-methyl-2-adamantyl methacrylate and other comonomers, is studied for its potential to improve the properties of resist materials utilized in 193 nm lithography. []

Styrene, p-Acetoxystyrene, 2-Vinyl Naphthalene, Acrylonitrile, and Pentafluorostyrene

  • Compound Description: These are all vinyl monomers known for their use in controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP). [] They are used as controlling comonomers, meaning they help to control the molecular weight and dispersity of the final polymer product.
  • Relevance: These compounds are not structurally related to 2-methyl-2-adamantyl methacrylate, but they play a crucial role in controlling its polymerization when used in the NMP process. [] This allows for the synthesis of well-defined copolymers with desired properties for ArF photoresists. []
Classification

2-Methyl-2-adamantyl methacrylate falls under the category of methacrylate esters. Methacrylates are widely used in the production of polymers and copolymers due to their reactivity and ability to form cross-linked structures.

Synthesis Analysis

The synthesis of 2-methyl-2-adamantyl methacrylate can be achieved through several methods, primarily involving the reaction of 2-methyl-2-adamantanol with methacrylic acid or its derivatives.

  1. General Method: A common approach involves reacting 2-methyl-2-adamantanol with methacryloyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method typically requires solvent conditions that facilitate the reaction while minimizing side reactions.
    • Parameters:
      • Temperature: Generally conducted at room temperature or slightly elevated temperatures.
      • Time: Reaction times can vary from several hours to overnight depending on the scale and specific conditions.
  2. Alternative Method: Another synthesis route involves using magnesium halide salts of 2-methyl-2-adamantanol, reacting them with methacrylic anhydride or methacrylic acid under controlled conditions to yield the desired product.
    • Parameters:
      • Use of solvents such as methyl isobutyl ketone can enhance reaction efficiency.
      • Utilization of specific catalysts may also be explored to improve yields and selectivity .
Molecular Structure Analysis

The molecular structure of 2-methyl-2-adamantyl methacrylate features a methacrylate functional group attached to a bulky adamantyl structure. This configuration imparts distinctive properties:

  • Molecular Formula: C15H22O2C_{15}H_{22}O_{2}
  • Molecular Weight: Approximately 250.34 g/mol.
  • Structural Characteristics:
    • The adamantane core provides rigidity and steric hindrance, which can influence polymerization behavior.
    • The presence of a double bond in the methacrylate group allows for radical polymerization, making it suitable for various applications in polymer chemistry.
Chemical Reactions Analysis

The primary chemical reactions involving 2-methyl-2-adamantyl methacrylate include:

  1. Polymerization: The most significant reaction is its radical polymerization, which can be initiated using various radical initiators such as azobisisobutyronitrile (AIBN). This process leads to the formation of high molecular weight polymers with desirable mechanical properties.
    • Parameters:
      • Reaction temperature typically ranges from 60°C to 100°C.
      • Time can vary based on desired polymer characteristics but often lasts several hours.
  2. Cross-Linking Reactions: Due to its dual functionality (methacrylate), it can participate in cross-linking reactions when mixed with other monomers or oligomers, enhancing material strength and thermal stability.
Mechanism of Action

The mechanism of action for 2-methyl-2-adamantyl methacrylate primarily revolves around its ability to undergo free radical polymerization:

  1. Initiation: A radical initiator decomposes to form free radicals that attack the double bond in the methacrylate group, generating a new radical.
  2. Propagation: The newly formed radical reacts with another monomer molecule, extending the polymer chain.
  3. Termination: The polymer chain growth continues until two radicals combine or a radical is quenched by an inhibitor.

This mechanism allows for the formation of complex polymer architectures that are utilized in coatings, adhesives, and other materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2-adamantyl methacrylate are crucial for its applications:

  • Appearance: Typically a clear liquid.
  • Boiling Point: Approximately 150°C.
  • Density: Around 1.04 g/cm³.
  • Solubility: Soluble in organic solvents like acetone and chloroform but insoluble in water.
  • Reactivity: Highly reactive due to the presence of the double bond; prone to polymerization under heat or light.

These properties make it suitable for use in high-performance materials where durability and resistance to environmental factors are essential .

Applications

The applications of 2-methyl-2-adamantyl methacrylate span various fields:

  1. Polymer Production: Used extensively in synthesizing polymers for coatings, adhesives, and sealants due to its favorable mechanical properties and thermal stability.
  2. Biomedical Applications: Its biocompatibility allows for potential uses in medical devices and drug delivery systems.
  3. Material Science: Employed in developing advanced materials with specific characteristics tailored for high-performance applications such as electronics and optics.
  4. Research Applications: Utilized in academic research for studying polymerization kinetics and developing new materials with enhanced functionalities .
Introduction to 2-Methyl-2-adamantyl Methacrylate

Structural and Molecular Characterization of the Monomer

The monomer possesses the systematic chemical name (2-methyl-2-adamantyl) 2-methylprop-2-enoate and the molecular formula C₁₅H₂₂O₂ (molecular weight: 234.334 g/mol) [1] [4]. Its structure integrates a methacrylate group with the tertiary carbon of 2-methyladamantane, creating a sterically hindered ester linkage essential for acid-catalyzed deprotection. Key physicochemical parameters include:

Table 1: Physicochemical Properties of 2-Methyl-2-adamantyl Methacrylate

PropertyValueConditions/Notes
Density1.06–1.10 g/cm³At 25°C [4] [5]
Boiling Point301.3 ± 11.0°CAt 760 mmHg [4]
Flash Point122.8 ± 16.7°C [4]
Refractive Index1.516 [4]
Vapor Pressure0.0 ± 0.6 mmHgAt 25°C [4]
AppearanceLight yellow viscous liquidTechnical grade [5]

The adamantane cage provides exceptional thermal stability and hydrophobicity, while the methacrylate group enables radical polymerization. Spectroscopic characterization (e.g., NMR, IR) confirms the ester carbonyl absorption at ~1720 cm⁻¹ and characteristic adamantane skeletal vibrations below 1000 cm⁻¹ [4]. The steric bulk of the 2-methyladamantyl group governs both the monomer’s reactivity and the dissolution properties of derived polymers.

Historical Development and Key Patents in Synthesis

The synthesis of adamantyl (meth)acrylates emerged prominently in the 1990s, driven by semiconductor industry needs for 193 nm photoresists. Early challenges centered on achieving regioselective esterification of adamantanone derivatives and suppressing polymerization during purification. Patent EP1468981B1 (filed 2004) details a benchmark synthesis route [2]:

  • Lithium Enolate Formation: 2-Adamantanone reacts with lithium diisopropylamide (LDA) in tetrahydrofuran at –78°C, generating the lithium enolate.
  • Alkylation: Addition of methyl iodide or ethyl bromide yields 2-methyl- or 2-ethyl-adamantane.
  • Esterification: The 2-alkyladamantanol undergoes esterification with methacryloyl chloride in hexane/tetrahydrofuran, catalyzed by triethylamine at 0–25°C.
  • Inhibition & Purification: Polymerization inhibitors (e.g., 4-hydroxy-TEMPO, N-nitrosodiphenylamine) are added. The crude product is purified via distillation or crystallization [2].

Table 2: Key Synthesis Patents and Innovations

Patent/PublicationContributionsYear
EP1468981B1Lithium enolate alkylation route; Inhibition strategies for stable purification2004
KR20100036827ACopolymer formulations for photoresists with enhanced resolution2010
US6767686Application in acid-generator sulfonium salt photoresist systems2004

Subsequent patents like KR20100036827A optimized copolymerization with alkenes (e.g., norbornene derivatives) and electron-withdrawing comonomers (e.g., maleic anhydride) to tune dissolution kinetics and adhesion [3]. These innovations established 2-methyl-2-adamantyl methacrylate as a cornerstone monomer for ArF lithography.

Role in Advanced Material Science and Polymer Chemistry

This monomer’s primary application lies in chemically amplified photoresists for semiconductor manufacturing. When copolymerized (e.g., with lactone-functionalized norbornenes or hydroxyadamantyl methacrylates), it forms resins with the following critical attributes [3] [6]:

  • Acid-Labile Protecting Group: The 2-methyl-2-adamantyl ester cleaves upon exposure to photogenerated acid (e.g., sulfonium salts), converting the polymer from alkali-insoluble to soluble. This enables high-resolution patterning [6].
  • Etching Resistance: The adamantane cage provides superior plasma etch resistance compared to aliphatic or aromatic polymers, matching silicon-based materials.
  • Optical Transparency: Absence of aromatic rings ensures high transmittance at 193 nm (ArF laser wavelength), minimizing energy loss [6].

Table 3: Key Applications and Functional Contributions

Application DomainFunction of MonomerPerformance Benefit
ArF Excimer Laser PhotoresistsAcid-cleavable dissolution inhibitorHigh dissolution contrast; ≤100 nm resolution
EUV Lithography ResinsEtch-resistant backbone componentReduced line-edge roughness
Pharmaceutical IntermediatesRigid hydrophobic building blockSteric control in synthesis [5]

Beyond photoresists, its hydrophobic rigidity facilitates applications in:

  • Functional Hydrogels: Copolymers enhance mechanical strength.
  • High-Refractive Index Optics: Adamantane increases polymer refractive index.
  • Controlled Drug Delivery: Biodegradable copolymers leverage slow ester hydrolysis [5].

Future research focuses on derivatization (e.g., fluorinated adamantyl groups) for next-generation EUV lithography and hybrid organic-inorganic nanocomposites [3] [6].

Properties

CAS Number

177080-67-0

Product Name

2-Methyl-2-adamantyl methacrylate

IUPAC Name

(2-methyl-2-adamantyl) 2-methylprop-2-enoate

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3

InChI Key

FDYDISGSYGFRJM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C

Canonical SMILES

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C

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